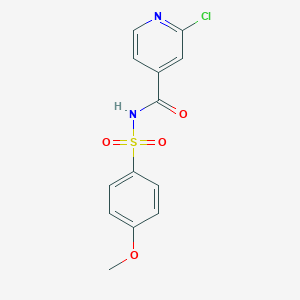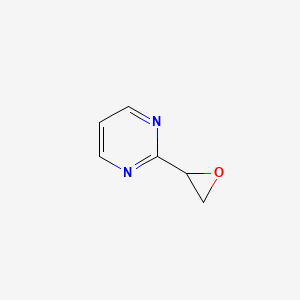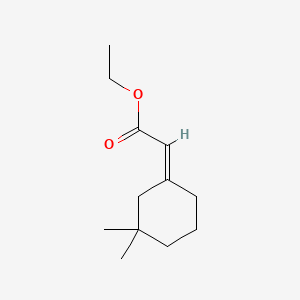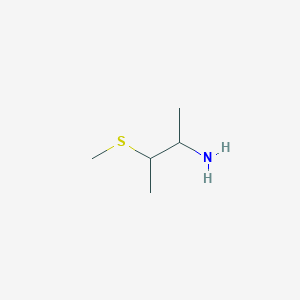
3-(Methylsulfanyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)butan-2-amine is an organic compound with the molecular formula C5H13NS. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its sulfur-containing side chain, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable halide with a methylsulfanyl group. For instance, starting with 2-bromo-3-methylbutane, the reaction with methylthiolate (CH3S-) under basic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halides, alkylating agents, and other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and sulfur-containing compounds.
Applications De Recherche Scientifique
3-(Methylsulfanyl)butan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)butan-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfur-containing side chain can participate in redox reactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A simple primary amine with a single methyl group.
Ethylamine (C2H5NH2): Similar to methylamine but with an ethyl group.
Butylamine (C4H9NH2): A longer carbon chain compared to 3-(Methylsulfanyl)butan-2-amine.
Uniqueness
This compound is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and biological interactions. This differentiates it from other simple amines and makes it valuable in specialized applications .
Propriétés
Formule moléculaire |
C5H13NS |
|---|---|
Poids moléculaire |
119.23 g/mol |
Nom IUPAC |
3-methylsulfanylbutan-2-amine |
InChI |
InChI=1S/C5H13NS/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3 |
Clé InChI |
CMANKAZTOFVGIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


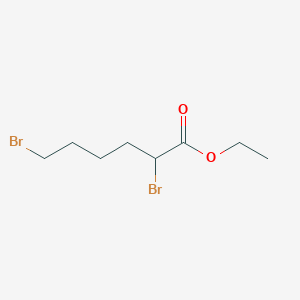
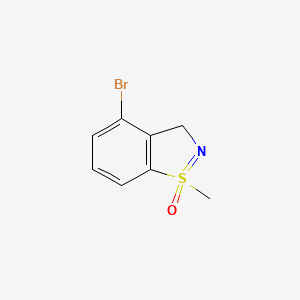
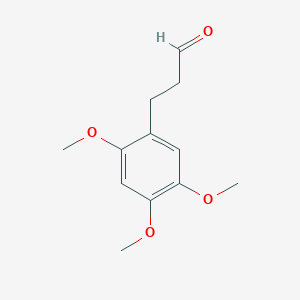
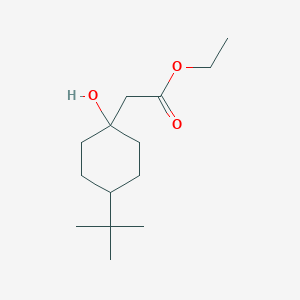
![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)
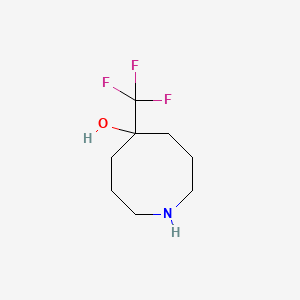
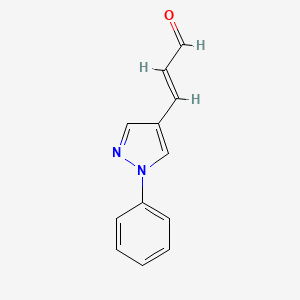
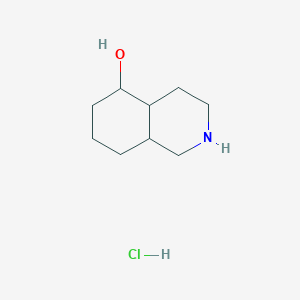
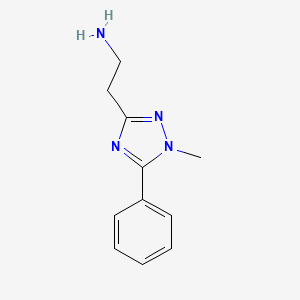

![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
